![molecular formula C22H21N3O6S B2616904 Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-19-4](/img/new.no-structure.jpg)
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to have antitumor activities, suggesting that they may target proteins or pathways involved in cell proliferation .
Mode of Action
These compounds could potentially interact with their targets, leading to changes in the function of these proteins. This could result in altered cell signaling or metabolic pathways .
Biochemical Pathways
The affected pathways would likely be those involved in cell growth and proliferation. Downstream effects could include slowed cell growth or even cell death .
Result of Action
The molecular and cellular effects of the compound’s action could potentially include changes in gene expression, protein activity, and cellular metabolism. These changes could ultimately lead to effects on cell growth and survival .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, benzodioxole derivatives have been reported to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins
Cellular Effects
The cellular effects of Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are currently unknown. Related compounds have demonstrated significant effects on cellular processes. For example, certain benzodioxole derivatives have shown potent growth inhibition properties against various human cancer cell lines, including HeLa, A549, and MCF-7 . These compounds were found to induce apoptosis and cause cell cycle arrests
Molecular Mechanism
Related benzodioxole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action
Biologische Aktivität
Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for its ability to interact with various biological targets.
- Tetrahydroquinazoline structure : Associated with numerous pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. It has been shown to:
- Inhibit cell division by targeting key regulatory proteins.
- Induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Key findings include:
- Substituent Effects : The presence of the benzo[d][1,3]dioxole group enhances binding affinity to target proteins.
- Functional Group Variations : Modifications in the tetrahydroquinazoline ring can lead to significant changes in biological activity.
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being observed .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders. The results demonstrated that it could effectively inhibit enzyme activity by over 70% at optimal concentrations .
Wissenschaftliche Forschungsanwendungen
Target Proteins
Compounds with similar structures have demonstrated antitumor activities by targeting proteins involved in cell proliferation. This compound may inhibit key regulatory proteins that control cell division and induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
The following table summarizes the key biological activities reported for this compound:
Biological Activity | Description |
---|---|
Anticancer Activity | Significant reduction in cell viability in various cancer cell lines. |
Enzyme Inhibition | Effective inhibition of specific enzymes linked to metabolic disorders. |
Case Study 1: Anticancer Activity
In a study evaluating the compound's anticancer properties, it was tested against multiple cancer cell lines such as HeLa and A549. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that mitochondrial dysfunction and increased production of reactive oxygen species (ROS) were involved in the observed cytotoxic effects.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes associated with metabolic disorders. The results demonstrated that it could effectively inhibit enzyme activity by over 70% at optimal concentrations. This finding suggests potential applications in treating metabolic syndromes or related diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Key findings include:
Substituent Effects : The presence of the benzo[d][1,3]dioxole group enhances binding affinity to target proteins.
Functional Group Variations : Modifications in the tetrahydroquinazoline ring can lead to significant changes in biological activity.
Eigenschaften
CAS-Nummer |
946330-19-4 |
---|---|
Molekularformel |
C22H21N3O6S |
Molekulargewicht |
455.49 |
IUPAC-Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32) |
InChI-Schlüssel |
HOYWJZXMJQSVDU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.